molecular formula C11H15Cl2NO2S B2468006 7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride CAS No. 2097936-65-5

7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride

Cat. No.: B2468006
CAS No.: 2097936-65-5
M. Wt: 296.21
InChI Key: HOWPSWSDFGICPO-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride is a chemical compound that belongs to the class of thiazepane derivatives. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorophenyl group, which contributes to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride typically involves the following steps:

    Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through a condensation reaction between a thiol and an amine in the presence of a suitable catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a chlorophenyl halide with the thiazepane ring under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivatives with different oxidation states.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazepane derivatives.

    Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione: The non-hydrochloride form of the compound.

    7-(2-bromophenyl)-1lambda6,4-thiazepane-1,1-dione: A similar compound with a bromophenyl group instead of a chlorophenyl group.

    7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione: A similar compound with a fluorophenyl group.

Uniqueness

7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWPSWSDFGICPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCS(=O)(=O)C1C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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